![molecular formula C17H12BrN3O3 B2767628 6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one CAS No. 942007-40-1](/img/structure/B2767628.png)

6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

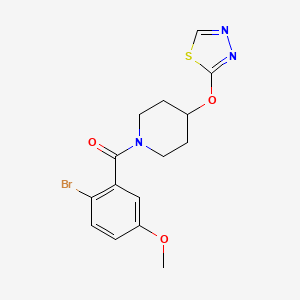

“6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one” is a complex organic compound. It contains a pyridazinone ring, which is a type of heterocyclic compound. The pyridazinone ring is substituted with a bromophenyl group at the 6-position and a nitrophenylmethyl group at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazinone ring, along with the attached bromophenyl and nitrophenylmethyl groups. The bromine and nitro groups are likely to significantly influence the compound’s chemical behavior .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The bromine atom and the nitro group could potentially be reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Aplicaciones Científicas De Investigación

- Kinase Inhibitors : The compound’s ability to inhibit kinases—key enzymes involved in cell signaling pathways—has implications for drug discovery. Scientists investigate its potential as a kinase inhibitor in diseases like cancer and inflammation .

- Light-Emitting Materials : Researchers explore their luminescent properties for use in organic light-emitting diodes (OLEDs) and optoelectronic devices .

- Photochemical Reactions : Bromonitropyridazinone participates in photochemical reactions, including photoisomerization and photodimerization. Understanding these processes aids in designing light-responsive materials .

- Enzyme Inhibition Studies : Bromonitropyridazinone derivatives may act as enzyme inhibitors. Their interaction with enzymes provides valuable information for drug design and understanding biological pathways .

- Herbicide Potential : Bromonitropyridazinone derivatives may exhibit herbicidal properties. Researchers investigate their effectiveness against weeds .

- Chemosensors : Scientists design chemosensors based on its interaction with specific analytes. These sensors detect target molecules in complex samples .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Photophysics and Photochemistry

Biological Applications

Agrochemical Research

Analytical Chemistry

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O3/c18-14-3-1-2-13(10-14)16-8-9-17(22)20(19-16)11-12-4-6-15(7-5-12)21(23)24/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVZUJZRQGWQON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B2767546.png)

![(5-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2767547.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2767554.png)

![N-(2,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2767556.png)

![Methyl 3-amino-4,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2767561.png)

![2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2767563.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2767564.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2767565.png)

![methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2767567.png)

![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate hcl](/img/structure/B2767568.png)